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ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine

Catalog No.
S12697472
CAS No.
M.F
C9H18ClN3
M. Wt
203.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine

Product Name

ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine

IUPAC Name

N-[(2-propan-2-ylpyrazol-3-yl)methyl]ethanamine;hydrochloride

Molecular Formula

C9H18ClN3

Molecular Weight

203.71 g/mol

InChI

InChI=1S/C9H17N3.ClH/c1-4-10-7-9-5-6-11-12(9)8(2)3;/h5-6,8,10H,4,7H2,1-3H3;1H

InChI Key

PSKWWTIXGZVFIM-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=NN1C(C)C.Cl

Ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine is an organic compound characterized by the presence of a pyrazole ring substituted with an isopropyl group and an ethylamine moiety. Its molecular formula is C12H18N4C_{12}H_{18}N_4 and it has a molecular weight of approximately 218.30 g/mol. The compound features a unique substitution pattern that contributes to its distinct chemical properties and potential biological activities. The pyrazole ring is known for its diverse applications in medicinal chemistry, particularly due to its ability to interact with various biological targets.

, including:

  • Oxidation: This can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole N-oxides.
  • Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced pyrazole derivatives.
  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the pyrazole ring, allowing for further functionalization of the compound.

These reactions are essential for its utility in synthetic organic chemistry and medicinal applications.

The biological activity of ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine is primarily linked to its interaction with specific molecular targets such as enzymes and receptors. It may exhibit inhibitory effects on certain enzymes by binding to their active sites, thereby modulating their activity. This characteristic suggests potential applications in therapeutic areas, particularly in drug development targeting specific diseases such as cancer and infections .

The synthesis of ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine typically involves:

  • Cyclization of Precursors: This often includes the reaction of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions.
  • Reagents and Conditions: Common reagents include hydrazine hydrate, acetic acid, and various ketones. Reaction conditions can vary based on the desired yield and purity.
  • Purification: Techniques such as column chromatography are commonly employed to isolate the final product from reaction mixtures.

Industrial production may involve large-scale batch processes or continuous flow methods to enhance efficiency and yield.

Ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine has several potential applications:

  • Medicinal Chemistry: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
  • Chemical Research: Used as a building block for synthesizing more complex heterocyclic compounds.
  • Material Science: Explored for developing new materials with specific properties due to its unique chemical structure .

Interaction studies focus on the binding affinity of ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine to various enzymes and receptors. These studies help elucidate the compound's mechanism of action and its potential therapeutic effects. Specific assays may involve measuring enzyme activity in the presence of the compound or conducting receptor-ligand binding studies to determine affinity and specificity.

Several compounds share structural similarities with ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine:

Compound NameStructural FeaturesUnique Properties
3-Amino-1-methyl-1H-pyrazoleContains a single pyrazole ringSimpler structure may lead to different biological activity
1-Ethyl-1H-pyrazol-5-amineShares the pyrazole ringDifferent substitution pattern affects reactivity
[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamineContains a propylamine chainEnhances potential biological activities

Ethyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to these similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

203.1189253 g/mol

Monoisotopic Mass

203.1189253 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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